
1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine
Übersicht
Beschreibung
1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzodiazole ring with ethyl and methyl substitutions. This specific arrangement influences its biological properties and reactivity.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the central nervous system, particularly the GABA (gamma-aminobutyric acid) receptors. By binding to these receptors, the compound modulates neuronal excitability, leading to anxiolytic (anti-anxiety) and anticonvulsant effects .
Anticonvulsant Effects
Research indicates that benzodiazole derivatives exhibit significant anticonvulsant activity. In animal models, this compound demonstrated a reduction in seizure frequency and severity when administered prior to induced seizures .
Anxiolytic Properties
In behavioral studies, this compound has shown promise as an anxiolytic agent. It was tested in various anxiety models (e.g., elevated plus maze and open field tests), where it significantly increased the time spent in open areas, suggesting reduced anxiety levels .
Study 1: Anticonvulsant Activity
A study conducted on mice evaluated the anticonvulsant properties of this compound. Mice treated with varying doses exhibited a dose-dependent reduction in seizure activity compared to controls. The effective dose was found to be around 10 mg/kg, demonstrating significant potential for further development as an anticonvulsant drug .
Study 2: Anxiolytic Effects
Another investigation assessed the anxiolytic effects using a rat model. The compound was administered at doses of 5 mg/kg and 15 mg/kg. Results indicated that higher doses led to a marked increase in exploratory behavior, corroborating its potential as an anxiolytic agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Anxiolytic Activity | Anticonvulsant Activity |
---|---|---|---|
1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-am | Benzodiazole derivative | Moderate | High |
1-Ethyl-6-fluoro-1H-benzodiazol-2-am | Benzodiazole derivative | Low | Moderate |
1-Methyl-5-fluoro-1H-benzodiazol-2-am | Benzodiazole derivative | High | Moderate |
This table illustrates that while similar compounds exist, their biological activities can vary significantly based on structural modifications.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C10H13N3
- SMILES : CCN1C2=C(C=C(C=C2)C)N=C1N
- InChI Key : PUJYJVOXWBLSSF-UHFFFAOYSA-N
Synthesis and Characterization
The compound can be synthesized through various chemical reactions involving benzimidazole derivatives. For instance, a study demonstrated the synthesis of 1-ethyl-5-methyl-1H-benzodiazol-2-amine using a multi-step process that includes the formation of the benzimidazole core followed by alkylation reactions. Characterization techniques such as FTIR, NMR, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Antimycobacterial Activity
Research indicates that derivatives of 1H-benzodiazol-2-amines exhibit promising antimycobacterial properties. In particular, studies have shown that certain synthesized compounds demonstrate significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs like isoniazid. The molecular docking studies suggest that these compounds interact effectively with the Mtb KasA protein, indicating their potential as new antitubercular agents .
Anticancer Properties
Another area of interest is the anticancer potential of benzodiazole derivatives. Some studies have reported that compounds related to 1-ethyl-5-methyl-1H-benzodiazol-2-amine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Central Nervous System Disorders
Due to its structural similarity to known psychoactive compounds, 1-ethyl-5-methyl-1H-benzodiazol-2-amine may have applications in treating central nervous system disorders. Preliminary studies suggest that it could act as a selective serotonin reuptake inhibitor (SSRI), offering a new avenue for depression treatment .
Drug Design and Development
The compound serves as a scaffold for designing new drugs targeting various biological pathways. Researchers are exploring its potential in developing selective inhibitors for specific receptors, such as the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1-ethyl-5-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYJVOXWBLSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155599-00-0 | |
Record name | 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.